Antitubercular Potency Chain-Length SAR: Phenylpropyl vs. Phenethyl vs. Phenyl Benzimidazole Derivatives
In a head-to-head series of 5-nitrofuran-2-carboxamide benzimidazole derivatives, the phenylpropyl-substituted analog (compound 3) demonstrated an MIC of 0.78 μM against M. tuberculosis H37Rv, compared to 3.1 μM for both the phenethyl (compound 2) and the phenyl (compound 1) analogs, representing a 4-fold improvement in potency attributable solely to the extended three-carbon linker [1]. The phenylpropyl analog also maintained a favorable selectivity index, with a Vero cell CC50 of 11 μM, yielding a selectivity index (CC50/MIC) of approximately 14, which is comparable to the phenethyl analog (SI ≈ 3.9, CC50 12 μM, MIC 3.1 μM) despite the latter being less potent [1]. This indicates that the 3-phenylpropyl chain simultaneously improves target engagement while preserving a comparable cytotoxicity window.
| Evidence Dimension | Anti-M. tuberculosis H37Rv minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 0.78 μM |
| Comparator Or Baseline | Phenethyl analog (compound 2): MIC = 3.1 μM; Phenyl analog (compound 1): MIC = 3.1 μM |
| Quantified Difference | 4-fold more potent than phenethyl and phenyl analogs (0.78 vs. 3.1 μM) |
| Conditions | M. tuberculosis H37Rv in vitro culture; Vero cell cytotoxicity counter-screen (CC50 = 11 μM for phenylpropyl analog) |
Why This Matters
This 4-fold potency gain at the mycobacterial target, achieved solely by extending the linker from two to three carbons, provides a quantifiable justification for selecting the 3-phenylpropyl substituent over shorter-chain alternatives in antitubercular lead optimization.
- [1] Wang A, Huang R, Wu Y, Hugo A, Li Q, De Schutter C, et al. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorg Med Chem Lett. 2019;29(4):601–606. Table 1: M. tuberculosis MIC and Vero Cell CC50 values for linker-length series. View Source
